N-[(2,6-Dimethylcyclohex-2-en-1-yl)methyl]-N-[2-(1,2,4-triazol-1-yl)ethyl]prop-2-enamide
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Description
The compound contains several functional groups. The “N-[(2,6-Dimethylcyclohex-2-en-1-yl)methyl]” part suggests a cyclohexene ring, which is a six-membered carbon ring with one double bond and two methyl groups attached. The “N-[2-(1,2,4-triazol-1-yl)ethyl]” part indicates the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms and two carbon atoms .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the cyclohexene and triazole rings in separate steps, followed by their connection via an amide linkage. The exact methods would depend on the specific reactions used .Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of the cyclohexene and triazole rings. The double bond in the cyclohexene ring and the three nitrogen atoms in the triazole ring would contribute to the compound’s reactivity .Chemical Reactions Analysis
The compound’s reactivity would be influenced by the functional groups present. The double bond in the cyclohexene ring could undergo addition reactions, while the nitrogen atoms in the triazole ring could act as nucleophiles .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its exact structure. Factors such as the presence of polar groups, the compound’s size and shape, and the specific arrangement of its atoms would all play a role .Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[(2,6-dimethylcyclohex-2-en-1-yl)methyl]-N-[2-(1,2,4-triazol-1-yl)ethyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N4O/c1-4-16(21)19(8-9-20-12-17-11-18-20)10-15-13(2)6-5-7-14(15)3/h4,6,11-12,14-15H,1,5,7-10H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFXDXXNKXBYFLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC=C(C1CN(CCN2C=NC=N2)C(=O)C=C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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